N2-(3-chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3-Chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (CAS: 898648-09-4) is a triazine derivative with a molecular formula of C20H20ClFN6O2 and a molecular weight of 430.9 g/mol. Its structure features a 1,3,5-triazine core substituted with a morpholino group at the 6-position, a 3-chloro-4-fluorophenyl group at the N2 position, and a 3-methoxyphenyl group at the N4 position . The compound’s Smiles notation is COc1cccc(Nc2nc(Nc3ccc(F)c(Cl)c3)nc(N3CCOCC3)n2)c1, reflecting its methoxy, chloro-fluoro, and morpholine substituents.
Properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-29-15-4-2-3-13(11-15)23-18-25-19(24-14-5-6-17(22)16(21)12-14)27-20(26-18)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMPIRDSWEHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties.
Mode of Action
The compound interacts with its targets to exert neuroprotective and anti-inflammatory effects. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway. These pathways play crucial roles in neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Biological Activity
N2-(3-chloro-4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. The following sections detail its biological activity, synthesis methods, structure-activity relationships, and research findings.
- Molecular Formula : C20H20ClFN6O2
- Molecular Weight : 430.9 g/mol
- CAS Number : 898648-09-4
The compound features a complex molecular structure that integrates various functional groups, including a chlorinated phenyl group, a fluorinated phenyl group, a methoxyphenyl group, and a morpholino group attached to a triazine core. This unique combination enhances its stability and reactivity compared to similar compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Cell Line Studies : The compound demonstrated significant antiproliferative activity against triple-negative breast cancer cells (MDA-MB231), achieving a growth inhibition rate of over 50% at concentrations as low as 10 µM. This effect was selective; non-cancerous MCF-10A cells were less affected .
- Mechanism of Action : It is suggested that the compound interacts with specific molecular targets involved in cell proliferation pathways, potentially inhibiting key enzymes necessary for cancer cell survival and growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Efficacy Against Pathogens : In vitro studies indicate that this compound exhibits notable activity against various bacterial strains. The mechanism appears to involve interference with microbial enzyme functions and metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:
| Substituent | Activity Level | Notes |
|---|---|---|
| Chlorine (Cl) | High | Enhances binding affinity to target enzymes |
| Fluorine (F) | Moderate | Affects lipophilicity and cellular uptake |
| Methoxy (OCH3) | High | Contributes to selectivity towards cancer cells |
Research indicates that variations in the substituents on the phenyl rings significantly influence the compound's potency and selectivity against different cell lines .
Case Studies
- Triple-Negative Breast Cancer : A study involving a library of 126 compounds similar to this compound found that those with para-substituted groups displayed enhanced antiproliferative effects against MDA-MB231 cells. Compound 101 was identified as particularly potent with a GI50 value of 0.06 µM .
- Antimicrobial Testing : In tests against common pathogens such as E. coli and S. aureus, the compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties that warrant further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine derivatives are widely studied for their biological and material applications. Below is a detailed comparison of the target compound with analogous molecules:
Table 1: Structural and Functional Comparison of Selected Triazine Derivatives
Key Observations :
The 3-methoxyphenyl group at N4 introduces steric and electronic differences compared to diethyl or benzyl groups in compounds 2d and 2f, which could influence solubility and metabolic stability .
Synthetic Yields and Practicality: The target compound’s synthesis likely mirrors methods for related triazines, such as the reaction of 2,4-dichloro-6-morpholino-1,3,5-triazine with substituted anilines (yields ~60–80%) . In contrast, compound 4f was synthesized in 62% yield with a melting point of 140–142°C, suggesting comparable thermal stability to the target compound .
Spectroscopic and Analytical Data: IR and NMR data for analogs (e.g., 4b, 4f) show characteristic peaks for morpholino (ν ~840–845 cm⁻¹) and aryl amine (δ ~6.0–7.9 ppm in ^1H NMR), which align with expected features of the target compound .
Divergence from Non-Triazine Analogs: Compounds like 3-chloro-N-phenyl-phthalimide (a phthalimide derivative) and 1,3,5-oxadiazin-2-amines (e.g., 6-(4-Cl-phenyl)-N-aryl derivatives) exhibit distinct reactivity and applications, emphasizing the unique role of the triazine core in the target molecule .
Notes
Further experimental characterization is needed. Biological activity data (e.g., IC50 values) are inferred from structural analogs and require validation through targeted assays.
Synthetic Recommendations: Optimize reaction conditions using Na2CO3 as a base in THF/water mixtures, as demonstrated for related triazines, to achieve high yields (~80%) . Purification via recrystallization from ethyl acetate/ethanol mixtures may yield single crystals suitable for X-ray analysis .
Authoritative Sources :
- Key references include synthetic protocols from Heterocyclic Communications (2013) and Hindawi (2017), as well as crystallographic methods using SHELX software .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Temperature (°C) | Time | Yield (%) | Solvent |
|---|---|---|---|---|
| Conventional Heating | 80–100 | 12 h | 60–70 | THF/DCM |
| Microwave-Assisted | 100–120 | 0.5 h | 85–90 | Ethanol |
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
NMR Spectroscopy:
- 1H NMR: Identifies aromatic protons (δ 6.5–8.0 ppm) and morpholine protons (δ 3.5–3.7 ppm).
- 13C NMR: Confirms triazine carbons (δ 160–170 ppm) and methoxy groups (δ 55–56 ppm) .
IR Spectroscopy: Detects C=N stretches (1520–1560 cm⁻¹) and N-H bends (3300–3400 cm⁻¹) .
HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 458.3) .
Advanced Tip: Use single-crystal X-ray diffraction (SHELX software ) to resolve ambiguities in stereochemistry or hydrogen bonding.
(Advanced) How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), or solvent controls (DMSO concentration).
- Data Normalization: Use internal standards (e.g., β-actin in Western blots) to control for loading errors.
Strategies:
Reproducibility Checks: Replicate assays in ≥3 independent labs using standardized protocols (e.g., NIH/NCATS guidelines).
Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC50 ranges: 0.5–5 µM in kinase inhibition ).
(Advanced) What computational strategies model interactions with enzymatic targets?
Methodological Answer:
Molecular Docking (AutoDock Vina): Predict binding poses to kinases (e.g., EGFR) by simulating hydrogen bonds between the triazine core and kinase hinge regions .
Molecular Dynamics (GROMACS): Assess stability of ligand-protein complexes over 100-ns simulations (RMSD < 2 Å indicates stable binding) .
QSAR Modeling: Correlate substituent electronegativity (e.g., -F vs. -OCH3) with inhibitory potency (R² > 0.85) .
Key Finding: The 3-chloro-4-fluorophenyl group enhances hydrophobic interactions with ATP-binding pockets, while the morpholino group improves solubility .
(Basic) What in vitro assays evaluate anticancer potential?
Methodological Answer:
Cytotoxicity (MTT Assay): Screen against cancer cell lines (e.g., A549, HepG2) with 48-hour exposure and IC50 calculation .
Apoptosis (Annexin V/PI Staining): Quantify apoptotic cells via flow cytometry.
Cell Cycle Analysis: Use propidium iodide staining to detect G1/S arrest (common with kinase inhibitors) .
Controls: Include cisplatin (positive control) and solvent-only wells.
(Advanced) How can synthesis be optimized to minimize byproducts?
Methodological Answer:
Solvent Optimization: Replace THF with 1,4-dioxane to reduce side reactions (evidenced by 95% purity vs. 80% in THF) .
Catalyst Screening: Use Pd(OAc)2 in Suzuki couplings to attach aryl groups with >90% selectivity .
Continuous Flow Reactors: Reduce reaction time from hours to minutes while maintaining yield (85–90%) .
(Basic) What are the solubility and formulation challenges?
Methodological Answer:
- Solubility: Poor aqueous solubility (0.1 mg/mL in PBS) necessitates DMSO stock solutions (10 mM).
- Formulation: Use PEG-400 or cyclodextrin complexes to enhance bioavailability in animal studies .
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PBS (pH 7.4) | 0.1 |
| Ethanol | 15 |
(Advanced) How is metabolic stability assessed?
Methodological Answer:
Liver Microsome Assays: Incubate with human liver microsomes (1 mg/mL) and NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS (t1/2 > 30 min indicates stability) .
CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions (IC50 > 10 µM preferred) .
Key Data: The 3-methoxyphenyl group reduces CYP450 affinity compared to halogenated analogs .
(Basic) What safety precautions are required for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
